4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid

Medicinal Chemistry Physicochemical Profiling Sulfonamide SAR

The compound 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid (CAS 899731-75-0, molecular formula C20H26N2O6S2, MW 454.56) is a synthetic bis-sulfonamide featuring a butanoic acid backbone with two N,4-dimethylphenylsulfonamido substituents at the 2- and 3-positions of a central phenyl ring. It belongs to a broader class of aryl sulfonamides explored as pharmacological probes for bradykinin B1 receptor antagonism and kinase inhibition.

Molecular Formula C20H26N2O6S2
Molecular Weight 454.56
CAS No. 899731-75-0
Cat. No. B2592422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid
CAS899731-75-0
Molecular FormulaC20H26N2O6S2
Molecular Weight454.56
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)NCCCC(=O)O)C
InChIInChI=1S/C20H26N2O6S2/c1-14-7-10-17(11-8-14)30(27,28)22(4)20-15(2)9-12-18(16(20)3)29(25,26)21-13-5-6-19(23)24/h7-12,21H,5-6,13H2,1-4H3,(H,23,24)
InChIKeyMVIWUXWDIFUXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic Acid (CAS 899731-75-0) – Class & Key Identifiers


The compound 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid (CAS 899731-75-0, molecular formula C20H26N2O6S2, MW 454.56) is a synthetic bis-sulfonamide featuring a butanoic acid backbone with two N,4-dimethylphenylsulfonamido substituents at the 2- and 3-positions of a central phenyl ring . It belongs to a broader class of aryl sulfonamides explored as pharmacological probes for bradykinin B1 receptor antagonism and kinase inhibition [1]. The compound is currently offered by specialty chemical suppliers for research use, but its public pharmacological annotation remains sparse; the ZINC docking database (entry ZINC640225) lists no known activity in ChEMBL, underscoring its status as a poorly characterized screening hit rather than a validated lead [2].

Why 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic Acid Cannot Be Replaced by Common Sulfonamide Analogs


Generic substitution with simpler mono-sulfonamide butanoic acids (e.g., 4-(3,4-dimethylbenzenesulfonamido)butanoic acid, CAS 857041-67-9 [1]) fails because the target compound's dual N,4-dimethylphenylsulfonamido architecture introduces a unique spatial and electronic fingerprint that alters hydrogen-bonding capacity (tPSA 102 Ų vs. 91.85 Ų for the mono-sulfonamide analog) and lipophilicity (logP 3.07 vs. 2.92) [2]. Substitution with single-sulfonamide or differently decorated analogs cannot recapitulate the same polypharmacological profile, making compound identity verification by HPLC and NMR essential before drawing structure-activity conclusions .

Quantitative Differentiation Evidence for 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic Acid


Bis-Sulfonamide Architecture Versus Mono-Sulfonamide Comparator: Physicochemical Differentiation

The target compound bears two N,4-dimethylphenylsulfonamido groups, doubling the hydrogen-bond acceptor count relative to the mono‑sulfonamide analog 4‑(3,4‑dimethylbenzenesulfonamido)butanoic acid (CAS 857041‑67‑9). This architectural difference is reflected in the topological polar surface area (tPSA: 102 Ų vs. 91.85 Ų) and calculated logP (3.07 vs. 2.92) [1][2]. Such deviations are critical for membrane permeability and target-engagement predictions in cell-based assays.

Medicinal Chemistry Physicochemical Profiling Sulfonamide SAR

Antibacterial Activity: Preliminary Growth-Inhibition Data

Preliminary vendor-reported data indicates that the compound inhibits bacterial growth at a concentration as low as 10 µg mL⁻¹ . However, the specific bacterial strain, comparator antibiotics, and assay protocol are not disclosed, precluding direct head-to-head comparison with established sulfonamide antibiotics such as sulfamethoxazole (typical MIC range 0.5–64 µg mL⁻¹ depending on strain). This datum should be considered a qualitative flag for follow-up rather than a procurement criterion.

Antimicrobial Screening Minimum Inhibitory Concentration Sulfonamide Antibiotics

Absence of ChEMBL-Annotated Bioactivity Distinguishes This Compound from Functionally Annotated Congeners

As of the ChEMBL 20 release, ZINC640225 (the ZINC entry for this compound) has no known activity recorded [1]. This contrasts with related sulfonamide scaffolds that display annotated affinity for bradykinin B1 receptor (e.g., Ki values in the low nanomolar range for optimized leads in the Gruenenthal patent series) [2]. The absence of annotation is a practical differentiator: researchers seeking truly novel chemical probes may prefer an unannotated scaffold to minimize target bias, whereas those requiring immediate pharmacological context may opt for annotated alternatives.

Chemical Biology Screening Library Selection Bioactivity Annotation

Recommended Application Scenarios for 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic Acid Based on Available Evidence


Screening-Library Diversification for Sulfonamide-Focused Drug Discovery

The bis-sulfonamide architecture and the absence of prior bioactivity annotation make this compound a rational addition to diversity-oriented screening libraries seeking unexplored sulfonamide chemical space. Its distinct tPSA and logP profile relative to mono‑sulfonamide analogs supports its use in phenotypic screens where physicochemical novelty is prioritized.

Bacterial Growth-Inhibition Follow-up Assays

The preliminary growth-inhibition signal at 10 µg mL⁻¹ , while not comparator-validated, justifies inclusion of this compound in secondary antimicrobial panels against Gram-positive and Gram-negative reference strains, with MIC determination under CLSI guidelines and comparison to sulfamethoxazole as a class reference.

Chemical-Probe Development for Bradykinin B1 Receptor or PI3K Pathways

Given the class-level association of substituted sulfonamides with bradykinin B1 receptor antagonism and PI3K inhibition [1], laboratories with established B1R or PI3K biochemical assays may evaluate this compound as a starting scaffold. Its dual‑sulfonamide design may yield a binding mode distinct from mono‑sulfonamide leads, pending experimental confirmation.

Negative-Control or Counter-Screen Compound

Because ZINC640225 currently lacks ChEMBL activity annotation , the compound can serve as a presumptive negative control in assays where structurally related sulfonamides produce a positive signal, helping rule out non‑specific sulfonamide interference.

Quote Request

Request a Quote for 4-(3-(N,4-dimethylphenylsulfonamido)-2,4-dimethylphenylsulfonamido)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.